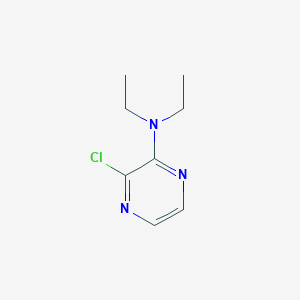

3-chloro-N,N-diethylpyrazin-2-amine

Overview

Description

3-chloro-N,N-diethylpyrazin-2-amine is an organic compound that contains a pyrazine ring with a chloro and diethyl functional group. Its molecular formula is C8H12ClN3 and it has a molecular weight of 185.65 g/mol .

Molecular Structure Analysis

The molecular structure of 3-chloro-N,N-diethylpyrazin-2-amine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chlorine atom and a diethylamine group .Scientific Research Applications

-

Materials Science and Spectroscopy

- The alkylamino group has been studied for its influence on the solvatochromic behavior of certain dyes .

- The condensation of 1,3-dimethylbarbituric acid with electron-rich alkylaminobenzaldehyde derivatives has been described, resulting in a series of merocyanine-type dyes .

- The electron-donating alkylamino group at position C4 is responsible for the solvatochromic behavior of the dyes .

- The intramolecular charge transfer in the molecules is responsible for the relatively high redshift in absorption and fluorescence spectra .

- The differences in the behavior of the dyes were quantified with the aid of time-dependent density functional theory calculations .

-

Biotechnology and Pharmaceuticals

- The yeast species Yarrowia lipolytica has gained significant attention as a biofactory for various biotechnological applications .

- It boasts a diverse array of enzymes with wide-ranging applications in multiple industries, including biofuel production, food processing, biotechnology, and pharmaceuticals .

- Its versatility and potential for large-scale production make it a promising candidate for sustainably addressing various societal and industrial needs .

-

Agrochemical and Pharmaceutical Industries

- Trifluoromethylpyridines, which share a similar structure to “3-chloro-N,N-diethylpyrazin-2-amine”, have been used extensively in the agrochemical and pharmaceutical industries .

- They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

Continuous Processing in the Pharmaceutical Industry

- The continuous processing of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C has been developed .

- The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .

- This gave further insight into the development of continuous process trains for active pharmaceutical ingredient materials .

- By monitoring how parameters such as cooling and agitation rates influence particle size and the yield, two batch start-up strategies were compared .

- The overall productivity was higher at shorter residence times (τ), and a productivity of 69.51 g/h for τ = 20 min was achieved for the isolation of CNMP .

-

Synthesis of Active Agrochemical and Pharmaceutical Ingredients

- Trifluoromethylpyridines, which share a similar structure to “3-chloro-N,N-diethylpyrazin-2-amine”, have been used extensively in the agrochemical and pharmaceutical industries .

- The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .

- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

Biological Potential of Indole Derivatives

Safety And Hazards

properties

IUPAC Name |

3-chloro-N,N-diethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-12(4-2)8-7(9)10-5-6-11-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQQDESKYWHOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N,N-diethylpyrazin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

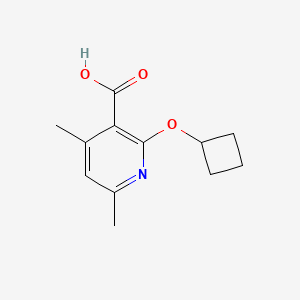

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)

![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)

![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)

![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)